crystal structure and stereochemistry of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid
crystal structure and stereochemistry of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid
An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is a fluorinated β-amino acid of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can profoundly influence molecular conformation, metabolic stability, and binding affinity to biological targets.[][2] This guide provides a comprehensive analysis of the stereochemistry of this compound and presents a predictive model for its crystal structure based on established principles and data from analogous molecules. While a definitive crystal structure for this specific compound has not been published in publicly accessible databases like the Cambridge Structural Database (CSD)[3][4][5], this document outlines the expected structural features and provides a detailed experimental workflow for its determination.
Part 1: Stereochemistry and Molecular Configuration
The stereochemistry of a molecule is fundamental to its biological activity. For (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid, the chiral center is at the C3 carbon, which is bonded to the amino group, the difluorophenyl ring, a hydrogen atom, and the rest of the propanoic acid chain.
Assignment of the (3S) Configuration
The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:
-
Identify the chiral center : The C3 carbon atom.
-
Assign priorities to the attached groups :
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Priority 1: The amino group (-NH₂) due to the higher atomic number of Nitrogen.
-
Priority 2: The 3,5-difluorophenyl group (-C₆H₃F₂) due to the higher atomic number of the ring carbons compared to the C2 carbon of the propanoic acid backbone.
-
Priority 3: The carboxymethyl group (-CH₂COOH).
-
Priority 4: The hydrogen atom (-H).
-
-
Orient the molecule : With the lowest priority group (Hydrogen) pointing away from the viewer.
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Determine the direction from priority 1 to 2 to 3 : For the (S)-enantiomer, this direction is counter-clockwise.
The resulting structure is depicted in Figure 1.
Figure 1: 3D representation of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid.
Part 2: Predicted Crystal Structure and Intermolecular Interactions
In the absence of experimental data, the crystal structure can be predicted by examining the structures of similar molecules, such as β-alanine[6][7] and 3-amino-3-phenylpropanoic acid.[8][9][10][11][12]
The Zwitterionic State
In the solid state, amino acids typically exist as zwitterions, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). This is due to intramolecular acid-base chemistry. This zwitterionic form facilitates strong intermolecular hydrogen bonding, which is a dominant force in the crystal packing of amino acids.
Predicted Intermolecular Interactions
The crystal lattice of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is expected to be stabilized by a network of intermolecular interactions:
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Hydrogen Bonding : The primary interaction will be strong N-H···O hydrogen bonds between the ammonium and carboxylate groups of adjacent molecules. This typically leads to the formation of sheets or layered structures.
-
van der Waals Forces : These forces will contribute to the overall packing efficiency.
-
Fluorine-Involved Interactions : The two fluorine atoms on the phenyl ring introduce the possibility of specific non-covalent interactions.[13][14] These can include:
-
C-H···F Interactions : Weak hydrogen bonds may form between the fluorine atoms and hydrogen atoms on adjacent molecules.
-
Arene-Perfluoroarene Stacking : The electron-deficient nature of the difluorinated ring may lead to stacking interactions with other aromatic rings.[15]
-
The presence of the bulky and electron-withdrawing difluorophenyl group will likely influence the overall packing arrangement, potentially leading to a more complex three-dimensional network compared to simpler β-amino acids.
Predicted Crystallographic Parameters
The following table summarizes the predicted crystallographic parameters for the title compound, based on data from similar structures.
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for amino acids and other chiral organic molecules. |
| Space Group | P2₁ or P2₁2₁2₁ | These are common non-centrosymmetric space groups for chiral molecules that crystallize as a single enantiomer. |
| Molecules per Unit Cell (Z) | 2 or 4 | This is a typical value for small organic molecules in these space groups. |
| Dominant Interactions | N-H···O hydrogen bonding, C-H···F interactions, π-π stacking | The zwitterionic nature of the molecule will drive strong hydrogen bonding, while the fluorinated aromatic ring will introduce additional, weaker interactions.[14] |
Part 3: Experimental Workflow for Structure Determination
The definitive determination of the crystal structure requires a systematic experimental approach. The following protocol outlines the necessary steps.
Synthesis
A common route for the synthesis of 3-amino-3-arylpropanoic acids is the one-pot reaction of an aromatic aldehyde, malonic acid, and a source of ammonia, such as ammonium acetate.[16]
Step-by-step Synthesis Protocol:
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Reaction Setup : In a round-bottom flask, combine 3,5-difluorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol.
-
Reflux : Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
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Isolation : After cooling, the product often precipitates from the reaction mixture. It can be collected by filtration.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the pure (racemic) 3-amino-3-(3,5-difluorophenyl)propanoic acid.
-
Chiral Resolution : The (3S)-enantiomer can be obtained by chiral resolution using a chiral resolving agent or by enantioselective synthesis.
Single Crystal Growth
Growing X-ray quality single crystals is often the most challenging step. Several methods can be employed:
-
Slow Evaporation : A saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion : A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling Crystallization : A saturated solution at a higher temperature is slowly cooled, leading to a decrease in solubility and crystal formation.
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing : The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
Structure Solution and Refinement
-
Structure Solution : The processed data is used to solve the phase problem and obtain an initial model of the crystal structure.
-
Structure Refinement : The initial model is refined against the experimental data to improve the accuracy of the atomic positions and other parameters.
-
Validation : The final structure is validated to ensure its quality and chemical reasonableness.
Figure 2: Experimental workflow for determining the crystal structure.
Part 4: Physicochemical and Spectroscopic Properties
The following properties are based on the known chemical structure and data for similar compounds.
| Property | Value / Expected Characteristics | Source/Rationale |
| Molecular Formula | C₉H₉F₂NO₂ | [17] |
| Molecular Weight | 201.17 g/mol | [17] |
| Appearance | White to off-white solid | Typical for small organic molecules. |
| ¹H NMR | Aromatic region (δ 6.5-7.5 ppm) : Multiplets corresponding to the three protons on the difluorophenyl ring. Aliphatic region (δ 2.5-4.5 ppm) : Signals for the CH and CH₂ protons, showing characteristic splitting patterns. | The specific chemical shifts and coupling constants would provide detailed conformational information. |
| ¹³C NMR | Signals for the nine distinct carbon atoms. The carbons attached to fluorine will show characteristic C-F coupling. | |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the two adjacent aromatic protons. | ¹⁹F NMR is a powerful tool for studying the environment of the fluorine atoms.[] |
| IR Spectroscopy | ~3000 cm⁻¹ : N-H stretching from the -NH₃⁺ group. ~1600-1700 cm⁻¹ : C=O stretching from the -COO⁻ group. ~1100-1300 cm⁻¹ : C-F stretching vibrations. | IR spectroscopy can confirm the presence of key functional groups and the zwitterionic state. |
Part 5: Significance and Applications
Fluorinated β-amino acids are valuable building blocks in several areas of research and development:
-
Drug Discovery : Their unique conformational preferences and increased metabolic stability make them attractive components for designing peptidomimetics and other therapeutic agents.[18]
-
Materials Science : The ability of fluorinated compounds to engage in specific non-covalent interactions can be exploited in the design of self-assembling materials and functional polymers.
-
Biochemical Probes : The fluorine atoms can serve as sensitive reporters in ¹⁹F NMR studies to investigate protein-ligand interactions and protein folding.[]
Conclusion
While the definitive crystal structure of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid remains to be experimentally determined, this guide provides a robust framework for understanding its stereochemistry and predicting its solid-state structure. The dominant forces in its crystal packing are expected to be strong intermolecular hydrogen bonds, supplemented by interactions involving the difluorophenyl group. The detailed experimental workflow presented here offers a clear path for researchers to obtain high-quality single crystals and solve the three-dimensional structure, which will be invaluable for rational drug design and the development of novel materials based on this promising scaffold.
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